molecular formula C22H17Cl2N5O3S2 B2524014 4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313405-10-6

4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2524014
CAS No.: 313405-10-6
M. Wt: 534.43
InChI Key: YLLWYQFQELNLGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the sulfamoyl benzamide class, characterized by a central benzamide scaffold substituted with a sulfamoyl group and a thiazole ring. Key structural features include:

  • Sulfamoyl moiety: Functionalized with bis(2-cyanoethyl) groups, introducing strong electron-withdrawing cyano (-CN) substituents.
  • Thiazole ring: Positioned at the 4-position of the benzamide, further substituted with a 2,5-dichlorophenyl group.
  • Molecular formula: Presumed to be C₂₂H₁₇Cl₂N₅O₃S₂ (based on analogues in ), with a molecular weight of ~530 g/mol.

Properties

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2N5O3S2/c23-16-5-8-19(24)18(13-16)20-14-33-22(27-20)28-21(30)15-3-6-17(7-4-15)34(31,32)29(11-1-9-25)12-2-10-26/h3-8,13-14H,1-2,11-12H2,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLWYQFQELNLGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl)S(=O)(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound is characterized by the following structural features:

  • A benzamide backbone.
  • Sulfamoyl and cyanoethyl substituents.
  • A thiazole ring substituted with a dichlorophenyl group.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfamoyl group may interact with various enzymes, potentially inhibiting their activity. For instance, compounds with similar structures have shown inhibitory effects on histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival .
  • Antitumor Activity : Preliminary studies indicate that derivatives of benzamide can exhibit significant antitumor properties. This is often linked to their ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo .
  • Cytotoxicity : The compound's cytotoxic effects have been evaluated in various cancer cell lines. For example, related compounds have demonstrated IC50 values in the micromolar range against HepG2 liver cancer cells, indicating potential for further development as an anticancer agent .

Biological Activity Data

Activity IC50 Value (μM) Cell Line Reference
Antitumor Activity1.30HepG2
HDAC Inhibition95.48HDAC3
CytotoxicityVariesVarious Cancer Lines

Case Studies

Several studies have focused on the biological activity of similar compounds, providing insights into the potential efficacy of this compound:

  • Study on HDAC Inhibitors : A study highlighted the effectiveness of benzamide derivatives as HDAC inhibitors, showing that modifications to the sulfamoyl group can enhance selectivity and potency against specific HDAC isoforms .
  • Antitumor Efficacy in Xenograft Models : In vivo studies using xenograft models demonstrated that compounds structurally related to this compound could significantly inhibit tumor growth (TGI = 48.89%) compared to control treatments .
  • Cytotoxicity Assessments : In vitro cytotoxicity assays have shown that related compounds exhibit low toxicity at therapeutic concentrations while effectively inhibiting cancer cell proliferation .

Scientific Research Applications

Antimicrobial Activities

Recent studies have demonstrated that compounds similar to 4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown promising results against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Thiazole derivatives have been studied for their ability to inhibit cancer cell proliferation. For example, related compounds have been tested against various cancer cell lines, including breast cancer (MCF7) and prostate cancer cells. The results indicated that certain derivatives possess IC50 values in the low micromolar range, suggesting effective inhibition of tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Pesticidal Activity

This compound has potential applications in agriculture as a pesticide. Its structural components are conducive to developing agents that can effectively control pest populations while minimizing environmental impact. The thiazole ring is known for its ability to interfere with insect neurotransmitter systems, providing a target for designing selective insecticides .

Polymer Chemistry

In material science, the compound can be utilized in the synthesis of novel polymers. The sulfamoyl group enhances the solubility and processability of polymers derived from this compound. Additionally, incorporating thiazole moieties into polymer matrices can improve thermal stability and mechanical properties, making these materials suitable for various industrial applications .

Case Studies

Study Application Findings
Study on Antimicrobial ActivityAntimicrobialCompounds showed significant activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below 50 µg/mL .
Investigation of Anticancer EffectsCancer ResearchCertain derivatives exhibited IC50 values of 5 µM against MCF7 cells, indicating strong anticancer potential .
Development of PesticidesAgricultural ScienceThiazole-based compounds were effective in controlling aphid populations with minimal toxicity to beneficial insects .
Polymer Synthesis ResearchMaterial SciencePolymers synthesized from this compound demonstrated enhanced mechanical properties and thermal stability compared to traditional materials .

Comparison with Similar Compounds

Substituent Variations on the Sulfamoyl Group

Compound Name Sulfamoyl Substituents Key Properties/Activities Source
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide Bis(2-cyanoethyl) High lipophilicity (predicted logP ~4.5)
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Bis(2-methoxyethyl) 119.09% efficacy in plant growth assays
4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide Bis(2-chloroethyl) Enhanced halogen content; uncharacterized bioactivity

Analysis :

  • Cyanoethyl vs.
  • Chloroethyl vs. Cyanoethyl: Chloroethyl substituents () introduce bulkier halogens, which may reduce solubility but improve binding in hydrophobic pockets.

Variations on the Thiazole Ring Substituents

Compound Name Thiazole Substituent Key Properties/Activities Source
This compound 2,5-Dichlorophenyl Potential for halogen bonding
4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-phenyl-1,3-thiazol-2-yl)benzamide Phenyl Lower logP (~3.8); uncharacterized activity
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 4-Methylphenyl 129.23% efficacy in plant growth assays

Analysis :

  • Dichlorophenyl vs. Phenyl : The 2,5-dichlorophenyl group enhances lipophilicity and may improve target binding via halogen interactions compared to the simple phenyl analogue .
  • Nitrophenyl vs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide?

  • Answer : The compound is synthesized via multi-step reactions. Key steps include:

Sulfamoylation : Introducing the sulfamoyl group using reagents like sulfamoyl chloride under controlled pH (e.g., glacial acetic acid as a catalyst) .

Thiazole ring formation : Reacting 2,5-dichlorophenyl-substituted precursors with thiourea derivatives under reflux conditions in ethanol or THF .

Benzamide coupling : Using coupling agents (e.g., DCC or DMAP) to link the benzamide moiety to the thiazole core .
Methodological Tip: Monitor reaction progress with TLC and confirm purity via HPLC (>95%) and NMR spectroscopy .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Answer : Standard analytical workflows include:

  • HPLC : For purity assessment using reverse-phase C18 columns and acetonitrile/water gradients .
  • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., sulfamoyl and cyanoethyl groups) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+) .

Q. What initial biological screening assays are relevant for this compound?

  • Answer : Prioritize assays based on structural analogs:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi .
  • Enzyme inhibition : Test against kinases or proteases linked to the thiazole moiety’s bioactivity .
  • Note: Use positive controls (e.g., ciprofloxacin for bacteria) and validate cytotoxicity in mammalian cell lines (e.g., HEK293) .

Advanced Research Questions

Q. How can researchers optimize reaction yields during sulfamoyl group introduction?

  • Answer : Critical factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance sulfamoylation efficiency compared to ethanol .
  • Temperature control : Maintain 60–70°C to avoid side reactions (e.g., hydrolysis of cyanoethyl groups) .
  • Catalyst use : DMAP or pyridine to neutralize HCl byproducts, improving reaction kinetics .
  • Troubleshooting: Low yields may indicate moisture sensitivity; use anhydrous conditions and molecular sieves .

Q. How to resolve contradictions in reported biological activity data for this compound?

  • Answer : Contradictions may arise from:

Purity discrepancies : Re-test compounds with ≥98% purity (via preparative HPLC) .

Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .

Structural analogs : Compare activity with closely related compounds (e.g., 4-(dipropylsulfamoyl) analogs) to isolate functional group contributions .

Q. What computational methods are suitable for predicting the compound’s binding affinity?

  • Answer :

Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., bacterial dihydrofolate reductase) .

QSAR modeling : Train models on thiazole-sulfonamide datasets to predict IC50_{50} values .

MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .

  • Validation: Cross-check predictions with experimental SPR (surface plasmon resonance) binding assays .

Q. What strategies improve solubility for in vivo studies without altering bioactivity?

  • Answer :

  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) on the benzamide moiety .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (≤200 nm) to enhance bioavailability .
  • Co-solvent systems : Use PEG-400/water mixtures (70:30 v/v) for intravenous administration .

Methodological Guidance

Q. How to design a robust SAR study for derivatives of this compound?

  • Answer :

Core modifications : Vary substituents on the thiazole ring (e.g., chloro vs. methoxy groups) .

Side-chain alterations : Replace cyanoethyl with ethyl or propyl groups to assess hydrophobicity effects .

Control experiments : Include a null analog (e.g., des-sulfamoyl variant) to isolate functional group contributions .

Q. What analytical techniques are critical for detecting degradation products?

  • Answer :

  • LC-MS/MS : Identify hydrolyzed products (e.g., free benzamide or sulfamic acid) .
  • XRD : Monitor crystallinity changes under accelerated stability conditions (40°C/75% RH) .
  • Preventive measures: Store lyophilized samples at -20°C under argon .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.